Cas no 1396673-35-0 (2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide
- F6257-2231
- 2-(4-ethoxyphenyl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
- 2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide
- AKOS024545618
- 1396673-35-0
- 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
- VU0541822-1
-
- インチ: 1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)12-19(24)22-17-13-18(21-14-20-17)23-10-4-3-5-11-23/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21,22,24)
- InChIKey: UAYDWCBJONQNJP-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(=CC=1)OCC)NC1=CC(=NC=N1)N1CCCCC1
計算された属性
- 精确分子量: 340.18992602g/mol
- 同位素质量: 340.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 67.4Ų
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-2231-20μmol |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-3mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-4mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6257-2231-1mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6257-2231-15mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-25mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-30mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-50mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6257-2231-5mg |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6257-2231-10μmol |
2-(4-ethoxyphenyl)-N-[6-(piperidin-1-yl)pyrimidin-4-yl]acetamide |
1396673-35-0 | 10μmol |
$103.5 | 2023-09-09 |
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamideに関する追加情報
Introduction to 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide (CAS No. 1396673-35-0)
2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide, identified by its Chemical Abstracts Service (CAS) number 1396673-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives class, a group of molecules widely studied for their potential biological activities and therapeutic applications. The structural features of this molecule, particularly its aromatic rings and heterocyclic functionalities, make it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide consists of a pyrimidine core substituted with various functional groups. The presence of a 4-ethoxyphenyl moiety at the 2-position and an N-(piperidin-1-yl) group at the 6-position introduces unique electronic and steric properties to the molecule. These modifications enhance its interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in pyrimidine-based compounds due to their diverse pharmacological effects. Pyrimidines are fundamental building blocks in nucleic acid synthesis and are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide has been studied for its potential role in modulating various biological pathways, particularly those involved in cancer progression and inflammation.
One of the most compelling aspects of this compound is its ability to interact with specific enzymes and receptors implicated in disease mechanisms. For instance, preliminary studies have suggested that it may inhibit the activity of kinases, which are critical enzymes in cell signaling pathways. By targeting these kinases, the compound could potentially disrupt abnormal cell growth and proliferation, making it a candidate for anticancer therapies.
Additionally, the 4-ethoxyphenyl group in the molecule may contribute to its ability to cross the blood-brain barrier, a crucial property for central nervous system (CNS) drug development. This feature opens up possibilities for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where blood-brain barrier penetration is a significant challenge.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of compounds like 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide with high accuracy. These simulations have helped identify key interactions between the molecule and its potential targets, guiding experimental design and optimization efforts. Such computational approaches are indispensable in modern drug discovery pipelines, allowing for rapid screening of large libraries of compounds.
The synthesis of 2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-y acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-hydroxyphenethylamine side chain at the 2-position is particularly critical, as it influences both the electronic properties and solubility of the compound. Efficient synthetic routes have been developed to ensure high yields and purity, which are essential for subsequent biological evaluation.
In vitro studies have demonstrated that 2-(4-hydroxyphenethylamine)-pyrimidine derivatives exhibit promising activity against various cancer cell lines. These studies often focus on evaluating the compound's ability to induce apoptosis (programmed cell death) or inhibit proliferation in malignant cells. The presence of both pyrimidine and piperidine moieties is believed to enhance its binding affinity to target proteins, leading to more potent biological effects.
The pharmacokinetic profile of 2-(4-hydroxyphenethylamine)-pyrimidine derivatives is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these processes in detail.
One notable finding from recent research is that modifications at the 6-piperidinyl position can significantly alter the pharmacological properties of pyrimidine-based compounds. By introducing different substituents or varying their electronic nature, researchers can fine-tune the compound's activity against specific targets while minimizing off-target effects. This flexibility underscores the importance of structural optimization in drug development.
The potential applications of 2-(4-hydroxyphenethylamine)-pyrimidine derivatives extend beyond oncology. Emerging evidence suggests that these compounds may also have therapeutic value in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In these conditions, excessive inflammation contributes to tissue damage and chronic symptoms; thus inhibiting inflammatory pathways could provide significant clinical benefits.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating research on this class of compounds. By leveraging expertise from multiple disciplines—including organic chemistry, biochemistry, pharmacology, and computational biology—scientists are gaining deeper insights into how these molecules function at a molecular level. Such interdisciplinary approaches are essential for translating laboratory discoveries into viable therapeutic options.
The regulatory landscape for new drug candidates like 2-(4-hydroxyphenethylamine)-pyrimidine derivatives continues to evolve with advancements in scientific understanding and technological capabilities. Regulatory agencies now emphasize data-driven decision-making processes that rely on robust preclinical evidence before approving novel therapeutics for human use. This cautious yet progressive approach ensures patient safety while fostering innovation within the pharmaceutical industry.
In conclusion,2-(4-hydroxyphenethylamine)-pyrimidine derivatives, including compounds like those identified by CAS No. 1396673350, represent a promising area of research with significant potential across multiple therapeutic domains, particularly oncology, inflammation,and neurology, among others, It remains imperative for researchers worldwide to continue exploring their full pharmacological spectrum through rigorous experimentation, computational modeling,and clinical trials, ultimately bringing new hope to patients suffering from debilitating diseases.
1396673-35-0 (2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide) Related Products
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)
- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 1396554-92-9(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide)
- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)
- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)
- 1390566-04-7(Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 1040672-41-0(1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea)
- 2228584-53-8(methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)




